molecular formula C4H7NO4 B1602288 2-amino(313C)butanedioic acid CAS No. 202326-56-5

2-amino(313C)butanedioic acid

Cat. No.: B1602288
CAS No.: 202326-56-5
M. Wt: 134.1 g/mol
InChI Key: CKLJMWTZIZZHCS-OUBTZVSYSA-N
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Description

2-amino(313C)butanedioic acid is a stable isotope-labeled compound of DL-Aspartic acid, where the carbon-13 isotope is incorporated at the third carbon position. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino(313C)butanedioic acid typically involves the incorporation of the carbon-13 isotope into the aspartic acid molecule. One common method is the use of labeled precursors in the synthesis process. For example, starting with a carbon-13 labeled precursor, such as 13C-labeled formaldehyde, and reacting it with other reagents to form the desired labeled aspartic acid .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of specialized equipment and conditions to ensure the incorporation of the carbon-13 isotope at the desired position .

Chemical Reactions Analysis

Types of Reactions

2-amino(313C)butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxaloacetic acid, while reduction can produce aspartic alcohol .

Scientific Research Applications

2-amino(313C)butanedioic acid is widely used in scientific research due to its labeled carbon-13 isotope, which allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Some key applications include:

Mechanism of Action

The mechanism of action of 2-amino(313C)butanedioic acid involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-amino(313C)butanedioic acid is unique due to the specific placement of the carbon-13 isotope at the third carbon position. This specific labeling allows for targeted studies of certain metabolic pathways and reactions that involve this position, providing insights that other labeled compounds may not offer .

Properties

IUPAC Name

2-amino(313C)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLJMWTZIZZHCS-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2](C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583940
Record name (3-~13~C)Aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202326-56-5
Record name Aspartic-3-13C acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202326-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-~13~C)Aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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